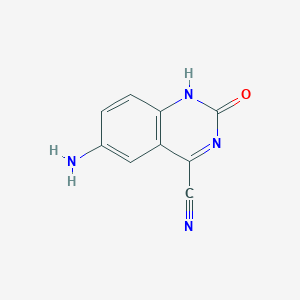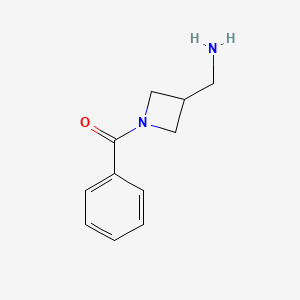
N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6,7,8-Tetrahydrochinolin-4-yl)acetamid ist eine heterocyclische Verbindung, die zur Chinolin-Familie gehört. Chinolin-Derivate sind bekannt für ihre breite Palette an biologischen Aktivitäten und werden bei der Entwicklung verschiedener Therapeutika eingesetzt . Diese Verbindung verfügt über ein Tetrahydrochinolin-Ringsystem, eine teilweise gesättigte Form von Chinolin, was sie zu einem interessanten Thema für chemische und pharmakologische Studien macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5,6,7,8-Tetrahydrochinolin-4-yl)acetamid beinhaltet typischerweise die Acylierung von 5,6,7,8-Tetrahydrochinolin mit Essigsäureanhydrid oder Acetylchlorid unter basischen Bedingungen. Die Reaktion wird in der Regel in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren .
Industrielle Produktionsverfahren
Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch Umkristallisation oder chromatographische Verfahren beinhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(5,6,7,8-Tetrahydrochinolin-4-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Tetrahydrochinolin-Ring kann oxidiert werden, um Chinolin-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um gesättigtere Derivate zu bilden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Chinolin-Ring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-Derivate.
Reduktion: Mehr gesättigte Tetrahydrochinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-(5,6,7,8-Tetrahydrochinolin-4-yl)acetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potentiellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seinen potenziellen Einsatz bei der Entwicklung neuer Therapeutika untersucht.
Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von N-(5,6,7,8-Tetrahydrochinolin-4-yl)acetamid ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, darunter:
Enzymhemmung: Kann spezifische Enzyme hemmen, die an Krankheitsprozessen beteiligt sind.
Rezeptorbindung: Kann an spezifische Rezeptoren binden und deren Aktivität modulieren.
DNA-Interaktion: Potenzial zur Interkalation mit DNA, was die Genexpression beeinflusst
Wirkmechanismus
The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(1,2,3,4-Tetrahydrochinolin-8-yl)acetamid
- (5,6,7,8-Tetrahydrochinolin-4-yl)methanaminhydrochlorid
- Chinolin-Derivate
Einzigartigkeit
N-(5,6,7,8-Tetrahydrochinolin-4-yl)acetamid ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Chinolin-Ring, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Sein teilweise gesättigtes Ringsystem unterscheidet es auch von vollständig aromatischen Chinolin-Derivaten, was möglicherweise zu unterschiedlicher Reaktivität und biologischer Aktivität führt .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
N-(5,6,7,8-tetrahydroquinolin-4-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h6-7H,2-5H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
PZWZRFITIJXZTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2CCCCC2=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)



![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)




